molecular formula C13H7F3O B1324053 3,3',4-Trifluorobenzophenone CAS No. 951885-75-9

3,3',4-Trifluorobenzophenone

Cat. No.: B1324053
CAS No.: 951885-75-9
M. Wt: 236.19 g/mol
InChI Key: KNZKTGFPHVAIRB-UHFFFAOYSA-N
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Description

3,3’,4-Trifluorobenzophenone is an aromatic ketone with the molecular formula C13H7F3O It is characterized by the presence of three fluorine atoms attached to the benzene rings of the benzophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4-Trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-difluorobenzoyl chloride and 3-fluorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 3,3’,4-Trifluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,3’,4-Trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of trifluorobenzoic acids.

    Reduction: Formation of trifluorobenzyl alcohols.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3,3’,4-Trifluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical stability.

Comparison with Similar Compounds

  • 3,4,5-Trifluorobenzophenone
  • 2,4,4’-Trifluorobenzophenone
  • 3,3’,5-Trifluorobenzophenone

Comparison: 3,3’,4-Trifluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other trifluorobenzophenones, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZKTGFPHVAIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239435
Record name Methanone, (3,4-difluorophenyl)(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-75-9
Record name Methanone, (3,4-difluorophenyl)(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-difluorophenyl)(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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